Cas no 1451393-52-4 (3,5-Bis(trifluoromethyl)benzylboronic acid)

3,5-Bis(trifluoromethyl)benzylboronic acid structure
1451393-52-4 structure
商品名:3,5-Bis(trifluoromethyl)benzylboronic acid
CAS番号:1451393-52-4
MF:C9H7BF6O2
メガワット:271.952103853226
MDL:MFCD09954102
CID:4734973

3,5-Bis(trifluoromethyl)benzylboronic acid 化学的及び物理的性質

名前と識別子

    • 3,5-Bis(trifluoromethyl)benzylboronic acid
    • (3,5-Bis(trifluoromethyl)benzyl)boronic acid
    • C9H7BF6O2
    • BC001873
    • Z1385
    • MDL: MFCD09954102
    • インチ: 1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2
    • InChIKey: REMKPLMTAFTLPK-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C(F)(F)F)C=C(CB(O)O)C=1)(F)F

計算された属性

  • せいみつぶんしりょう: 272.044
  • どういたいしつりょう: 272.044
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5

3,5-Bis(trifluoromethyl)benzylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T897770-2.5g
3,5-Bis(Trifluoromethyl)Benzylboronic Acid
1451393-52-4
2.5g
$ 50.00 2022-06-02
eNovation Chemicals LLC
Y0999683-1g
(3,5-bis(trifluoromethyl)benzyl)boronic acid
1451393-52-4 95%
1g
$400 2024-08-02
Matrix Scientific
204495-1g
[3,5-Bis(trifluoromethyl)phenyl]methylboronic acid
1451393-52-4
1g
$1085.00 2023-09-10
Ambeed
A817124-1g
(3,5-Bis(trifluoromethyl)benzyl)boronic acid
1451393-52-4 98%
1g
$211.0 2024-04-23
TRC
T897770-5g
3,5-Bis(Trifluoromethyl)Benzylboronic Acid
1451393-52-4
5g
$ 65.00 2022-06-02
TRC
T897770-25g
3,5-Bis(Trifluoromethyl)Benzylboronic Acid
1451393-52-4
25g
$ 80.00 2022-06-02
Matrix Scientific
204495-25g
[3,5-Bis(trifluoromethyl)phenyl]methylboronic acid
1451393-52-4
25g
$4806.00 2023-09-10

3,5-Bis(trifluoromethyl)benzylboronic acid 関連文献

3,5-Bis(trifluoromethyl)benzylboronic acidに関する追加情報

3,5-Bis(trifluoromethyl)benzylboronic Acid: A Comprehensive Overview

The compound 3,5-Bis(trifluoromethyl)benzylboronic acid (CAS No. 1451393-52-4) is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which features a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions, along with a boronic acid group attached to the benzyl position. The combination of these functional groups makes it an invaluable building block in modern chemical research and development.

Benzylboronic acids are widely recognized for their role in Suzuki-Miyaura coupling reactions, a cornerstone of cross-coupling chemistry. These reactions enable the formation of carbon-carbon bonds between boronic acids and aryl halides or other electrophiles, facilitating the construction of complex molecular architectures. The presence of two trifluoromethyl groups in 3,5-Bis(trifluoromethyl)benzylboronic acid introduces additional electronic and steric effects, which can significantly influence the reactivity and selectivity of the molecule in various chemical transformations.

Recent advancements in organoboron chemistry have further highlighted the potential of 3,5-Bis(trifluoromethyl)benzylboronic acid in the synthesis of functional materials. For instance, researchers have explored its use in the preparation of advanced polymers and organic semiconductors. The trifluoromethyl groups contribute to enhanced stability and electronic properties, making this compound a promising candidate for applications in optoelectronics and energy storage devices.

In addition to its role in materials science, 3,5-Bis(trifluoromethyl)benzylboronic acid has also found utility in medicinal chemistry. Its ability to participate in diverse coupling reactions has enabled the synthesis of bioactive molecules with intricate architectures. Recent studies have demonstrated its application in the development of small-molecule inhibitors targeting key enzymes involved in cancer metabolism. The unique combination of fluorinated substituents and boron-based functionality provides researchers with a versatile platform for exploring novel therapeutic agents.

The synthesis of 3,5-Bis(trifluoromethyl)benzylboronic acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent innovations in catalytic methods have streamlined its production, making it more accessible for large-scale applications. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency of constructing this compound from simpler precursors.

From an environmental standpoint, the development of sustainable synthetic routes for 3,5-Bis(trifluoromethyl)benzylboronic acid is a growing area of interest. Researchers are increasingly focusing on reducing waste generation and minimizing energy consumption during its production. Green chemistry principles are being integrated into these processes to ensure that this valuable compound can be produced responsibly while meeting the demands of various industries.

In conclusion, 3,5-Bis(trifluoromethyl)benzylboronic acid stands as a testament to the ingenuity and progress in modern organic chemistry. Its unique structure and reactivity continue to drive innovation across multiple disciplines, from materials science to medicinal chemistry. As research into this compound advances, it is anticipated that new applications will emerge, further solidifying its importance as a key player in contemporary chemical research.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1451393-52-4)3,5-Bis(trifluoromethyl)benzylboronic acid
A1175858
清らかである:99%
はかる:1g
価格 ($):190.0